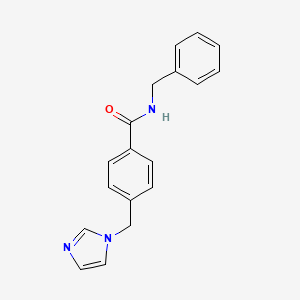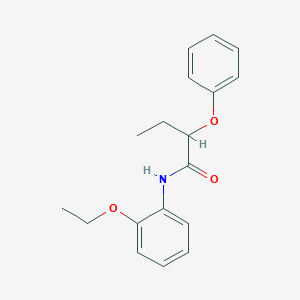![molecular formula C22H32N2O B5976302 N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide](/img/structure/B5976302.png)
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been extensively studied for its potential use in various applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is complex and not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its potent activity against various diseases, its neuroprotective properties, and its ability to improve cognitive function. However, the limitations of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its complex synthesis process, its limited availability, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use in drug discovery and development for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to optimize the synthesis process of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide and to improve its availability for research purposes.
Métodos De Síntesis
The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide involves several steps, including the reaction of 1-methyl-4-piperidinemethanol with 2-phenylethyl isocyanate to form the intermediate, which is then further reacted with cyclohexene-1-carboxylic acid to obtain the final product. The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the compound.
Aplicaciones Científicas De Investigación
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-23-15-12-20(13-16-23)18-24(17-14-19-8-4-2-5-9-19)22(25)21-10-6-3-7-11-21/h2-6,8-9,20-21H,7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAYBUDUCUKNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)
![2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5976271.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5976278.png)
![1-(tetrahydro-2-furanylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976286.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![2-(2,5-dimethylphenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5976318.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5976335.png)